molecular formula C15H14INO B7477965 4-ethyl-N-(4-iodophenyl)benzamide

4-ethyl-N-(4-iodophenyl)benzamide

Cat. No.: B7477965
M. Wt: 351.18 g/mol
InChI Key: PTTFZHUBMSLTBI-UHFFFAOYSA-N
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Description

4-Ethyl-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a 4-ethyl substituent on the benzoyl ring and a 4-iodophenyl group attached via the amide nitrogen. Its molecular formula is C₁₅H₁₄INO, with a molecular weight of 349.19 g/mol (calculated).

Benzamide derivatives are widely studied for their biological activities, including anticancer and enzyme modulation properties. The ethyl group at the 4-position may influence lipophilicity, while the iodophenyl moiety could enhance binding affinity in receptor-ligand interactions .

Properties

IUPAC Name

4-ethyl-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTFZHUBMSLTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-iodophenyl)benzamide typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen-Substituted Benzamides

Halogen atoms (e.g., iodine, bromine) significantly impact physicochemical and biological properties:

Compound Substituent (Benzamide) Substituent (N-Phenyl) Molecular Weight Key Properties Reference
4-Ethyl-N-(4-iodophenyl)benzamide 4-Ethyl 4-Iodo 349.19 Enhanced halogen bonding
N-(4-Iodophenyl)benzamide None 4-Iodo 323.13 Base structure for analogs
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitro 335.13 Structural studies via XRD
  • Iodine vs.
  • Nitro Groups : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide introduces electron-withdrawing effects, altering electronic density and reactivity .

Alkyl/Alkoxy-Substituted Benzamides

Alkyl and alkoxy groups modulate lipophilicity and solubility:

Compound Substituent (Benzamide) Substituent (N-Phenyl) Molecular Weight Biological Relevance Reference
This compound 4-Ethyl 4-Iodo 349.19 Anticancer lead (hypothesized)
2-Ethoxy-N-(4-iodophenyl)benzamide 2-Ethoxy 4-Iodo 367.18 Unreported bioactivity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 2-(3,4-Dimethoxyphenyl)ethyl 313.37 Antiproliferative activity
  • Ethyl vs. Ethoxy : The ethyl group increases lipophilicity, favoring membrane permeability, while the ethoxy group may enhance solubility due to its polar oxygen atom .
  • Dimethoxy Groups : Rip-B’s dimethoxy substituents improve binding to cellular targets, as seen in its antiproliferative effects against cancer cells (IC₅₀: 80% yield, m.p. 90°C) .

Heterocyclic and Complex Derivatives

Compound Key Features Molecular Weight Biological Activity Reference
This compound Simple halogenated benzamide 349.19 Underexplored
Nilotinib Imidazole, pyrimidine, trifluoromethyl 529.50 FDA-approved anticancer drug
4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)thiazol-2-yl]benzamide Thiazole, sulfamoyl 541.27 Potential enzyme inhibition
  • Nilotinib : A highly complex benzamide with multiple pharmacophores, demonstrating the importance of heterocycles in drug design .
  • Thiazole Derivatives : The thiazole ring in 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)thiazol-2-yl]benzamide introduces π-π stacking capabilities, enhancing target engagement .

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